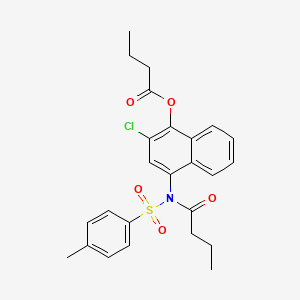

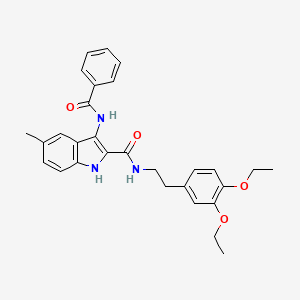

![molecular formula C20H22F3N5O2S B2568711 1-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(4-(三氟甲基)苯基)甲基)哌啶-4-甲酰胺 CAS No. 886908-77-6](/img/structure/B2568711.png)

1-((2-乙基-6-羟基噻唑并[3,2-b][1,2,4]三唑-5-基)(4-(三氟甲基)苯基)甲基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves designing and characterizing a series of novel triazole-pyrimidine-based compounds using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . The peak for CH3 of the pyrimidine ring was observed as a singlet in the range δ 2.38–2.50 ppm .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazol ring attached to a piperidine ring via a carboxamide group. The compound also contains an ethyl group attached to the thiazolo ring and a trifluoromethylphenyl group attached to the triazol ring.科学研究应用

Drug Discovery

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide (let’s call it “Compound X” for brevity) has garnered significant attention in drug discovery due to its unique structure and promising biological activities. Researchers have explored its potential as a lead compound for developing novel drugs. Some notable aspects include:

- Anticonvulsant Properties : Compound X exhibits anticonvulsant effects, making it a candidate for treating epilepsy and related disorders .

- Anticancer Potential : Investigations have revealed that Compound X possesses anticancer properties. It could serve as a scaffold for designing targeted therapies against specific cancer types .

- Antibiotic Activity : The compound shares structural similarities with known antibiotics, such as β-lactam antibiotic tazobactam. Researchers are exploring its potential as an antimicrobial agent .

Organic Synthesis

1,2,3-Triazoles, including Compound X, play a pivotal role in organic synthesis. Here’s why:

- Click Chemistry : The synthesis of 1,2,3-triazoles often involves click chemistry, a powerful and efficient approach. Researchers utilize Compound X as a building block for constructing complex molecules .

Supramolecular Chemistry

Supramolecular chemistry focuses on non-covalent interactions between molecules. Compound X contributes to this field in the following ways:

- Host-Guest Systems : Researchers explore its ability to form inclusion complexes with other molecules, leading to novel host-guest systems .

Chemical Biology

Chemical biology investigates the interactions between small molecules and biological systems. Compound X has been studied in this context:

- Bioconjugation : Its functional groups allow for bioconjugation, enabling the attachment of specific molecules (e.g., fluorescent probes) to biological targets .

Fluorescent Imaging

Fluorescent imaging relies on compounds with excellent fluorescence properties. Compound X contributes to this field:

- Fluorescent Probes : Researchers have explored its use as a fluorescent probe for cellular imaging, tracking specific cellular processes .

Materials Science

Materials science benefits from the unique properties of 1,2,3-triazoles, including Compound X:

- Polymer Chemistry : Researchers incorporate triazole motifs into polymers, enhancing their stability and functionality .

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1-16). IntechOpen. DOI: 10.5772/intechopen.92692

作用机制

The mechanism of action of similar compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . These compounds have shown significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

属性

IUPAC Name |

1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N5O2S/c1-2-14-25-19-28(26-14)18(30)16(31-19)15(27-9-7-12(8-10-27)17(24)29)11-3-5-13(6-4-11)20(21,22)23/h3-6,12,15,30H,2,7-10H2,1H3,(H2,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYAIYVEKOOTDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(F)(F)F)N4CCC(CC4)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2568629.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2568631.png)

![5-(4-chlorophenyl)-N-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2568636.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-cyclopentylacetamide](/img/structure/B2568637.png)

![N-{[4-bromo-2-(trifluoromethyl)phenyl]methyl}-6-methylpyridin-2-amine](/img/structure/B2568638.png)

![2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2568640.png)

![1-[4-(phenylsulfonyl)-3-thienyl]-1H-pyrrole](/img/structure/B2568644.png)

![1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2568647.png)